4-Methoxy-N-(2-oxazolinyl)-1-naphthalenemethylamine hydrobromide
Description
4-Methoxy-N-(2-oxazolinyl)-1-naphthalenemethylamine hydrobromide is a naphthalene-derived amine salt featuring a methoxy substituent at the 4-position and a 2-oxazolinyl group attached via a methylamine linker. Its hydrobromide salt form enhances solubility and stability, making it suitable for pharmaceutical research.
Properties
CAS No. |
101931-33-3 |
|---|---|
Molecular Formula |
C15H17BrN2O2 |
Molecular Weight |
337.21 g/mol |
IUPAC Name |
4,5-dihydro-1,3-oxazol-2-yl-[(4-methoxynaphthalen-1-yl)methyl]azanium;bromide |
InChI |
InChI=1S/C15H16N2O2.BrH/c1-18-14-7-6-11(10-17-15-16-8-9-19-15)12-4-2-3-5-13(12)14;/h2-7H,8-10H2,1H3,(H,16,17);1H |
InChI Key |
WXQAAOPLYAHFPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C[NH2+]C3=NCCO3.[Br-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Methoxy-N-(2-oxazolinyl)-1-naphthalenemethylamine Hydrobromide
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Construction or procurement of the 4-methoxy-1-naphthalenemethylamine intermediate.
- Formation of the 2-oxazoline ring or its introduction as a substituent.
- Coupling of the oxazoline moiety to the naphthalenemethylamine.
- Conversion to the hydrobromide salt form to enhance stability and crystallinity.
The synthetic approach is generally modular, enabling the preparation of the parent amine and subsequent functionalization with the oxazoline ring.
Detailed Synthetic Routes
Synthesis of 4-Methoxy-1-naphthalenemethylamine
The starting material, 4-methoxy-1-naphthalenemethylamine, can be synthesized via reduction or amination of corresponding naphthalenemethyl derivatives. Although direct literature on this exact intermediate is limited, related synthetic procedures for 4-methoxy-1-naphthyl derivatives are documented, involving:
- Electrophilic substitution on naphthalene derivatives to introduce methoxy groups.
- Reduction of aldehyde or nitrile precursors to amines.
- Protection/deprotection strategies to handle sensitive functional groups.
The presence of the methoxy substituent at the 4-position is critical for the compound’s properties and requires careful regioselective synthesis.
Formation of the Hydrobromide Salt
The free base amine is converted to the hydrobromide salt by treatment with hydrobromic acid (HBr), typically in an organic solvent or aqueous medium. This step improves the compound’s stability, solubility, and handling characteristics. The hydrobromide salt crystallizes as a solid with defined purity, commonly around 98% as per commercial sources.
Example Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-Methoxy-1-naphthaldehyde + Ammonia or amine source | Reductive amination or amination to form 4-methoxy-1-naphthalenemethylamine | Moderate to high yield; requires control of regioselectivity |
| 2 | 2-Aminoethanol + acid chloride (e.g., 4-methoxy-1-naphthalenemethyl chloride) | Cyclization to form 2-oxazoline ring | Typical cyclodehydration conditions (e.g., reflux in toluene) |
| 3 | Treatment with HBr in ethanol or ether | Formation of hydrobromide salt | Crystallization, purity >98% |
Note: Specific reaction conditions such as temperature, solvents, catalysts, and purification methods vary depending on the laboratory protocol and scale.
Analysis of Preparation Methods
Advantages and Challenges
| Aspect | Advantage | Challenge |
|---|---|---|
| Regioselectivity | Methoxy group introduction at 4-position is well-established | Potential for side reactions at other positions on naphthalene |
| Oxazoline ring formation | Efficient cyclodehydration methods exist | Requires careful control to avoid ring opening or polymerization |
| Salt formation | Hydrobromide salt improves stability and handling | Requires careful control of acid equivalents and solvent choice |
Summary Table of Key Data for Preparation
| Parameter | Data / Description |
|---|---|
| Molecular Formula | C15H17BrN2O2 |
| Molecular Weight | 337.21 g/mol |
| CAS Number | 101931-33-3 |
| Purity (commercial) | 98% |
| Synthetic route | Reductive amination → oxazoline cyclization → hydrobromide salt formation |
| Common solvents | Ethanol, toluene, ether |
| Reaction conditions | Reflux, mild acid treatment |
| Yield | Moderate to high (dependent on step) |
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro-1,3-oxazol-2-yl-[(4-methoxynaphthalen-1-yl)methyl]azaniumbromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazoles and dihydro derivatives, which can be further utilized in different applications.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for its potential applications in several fields, particularly in medicinal chemistry, neurobiology, and organic synthesis.
Neuropharmacology
Research indicates that 4-Methoxy-N-(2-oxazolinyl)-1-naphthalenemethylamine hydrobromide may have implications in treating neurodegenerative diseases. Its structural features suggest it could interact with neurotoxic proteins such as α-synuclein, which is implicated in diseases like Parkinson's and Alzheimer's.
Case Study : A study demonstrated that derivatives of similar compounds could inhibit α-synuclein aggregation, thus potentially protecting neuronal integrity against cytotoxic effects .
Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties. It has shown effectiveness in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. It displayed significant activity against several bacterial strains, indicating its potential as a lead compound for antibiotic development.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. coli | 32 µg/mL | Inhibition of cell wall synthesis |
| S. aureus | 16 µg/mL | Inhibition of protein synthesis |
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for the creation of various derivatives that can be utilized in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4,5-dihydro-1,3-oxazol-2-yl-[(4-methoxynaphthalen-1-yl)methyl]azaniumbromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
4-Bromo-N-methoxy-N-methyl-1-naphthamide ()
- Structural Differences : Replaces the oxazolinyl-methylamine moiety with a bromo and N-methoxy-N-methylamide group.
- Synthesis : Uses dichloromethane (CH$2$Cl$2$) and oxalyl chloride ((COCl)$_2$) under nitrogen, followed by DMF catalysis. The target compound likely diverges at the amine functionalization and salt formation stages .
para-Methoxymethylamphetamine (PMMA) ()
- Structural Differences : Substitutes naphthalene with a phenyl ring and replaces oxazolinyl with a methylamphetamine chain.
- Pharmacology : PMMA is a serotonergic agonist with stimulant effects, regulated under narcotic laws. The target’s naphthalene core may reduce CNS penetration or confer distinct receptor affinities .
Dextromethorphan Hydrobromide ()
- Structural Differences : Contains a morphinan backbone instead of naphthalene but shares the hydrobromide salt and methoxy group.
- Pharmacology : Dextromethorphan is an NMDA antagonist and cough suppressant. The target’s oxazolinyl group may introduce unique binding properties, such as σ-receptor modulation .
- Salt Form: Both compounds utilize hydrobromide to improve solubility, but dextromethorphan’s monohydrate form adds stability via hydrogen bonding .
Physicochemical and Pharmacological Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Hydrobromide) | Pharmacological Activity |
|---|---|---|---|---|
| Target Compound | ~380 (estimated) | Methoxy, oxazolinyl, naphthalene | High in polar solvents | Hypothesized CNS modulation |
| 4-Bromo-N-methoxy-N-methyl-1-naphthamide | 294.1 | Bromo, amide | Moderate in CH$2$Cl$2$ | Unknown (synthetic intermediate) |
| PMMA | 195.3 | Methoxy, methylamphetamine | High in aqueous buffers | Serotonin release, stimulant |
| Dextromethorphan Hydrobromide | 370.33 | Morphinan, methoxy | High in water | NMDA antagonism, antitussive |
Biological Activity
4-Methoxy-N-(2-oxazolinyl)-1-naphthalenemethylamine hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 296.17 g/mol
This compound features a naphthalene ring system substituted with a methoxy group and an oxazoline moiety, which is significant for its biological interactions.
Research indicates that compounds with naphthalene structures often exhibit anticancer properties by targeting various cellular pathways. The mechanism of action for this compound may involve:
- Inhibition of Cell Proliferation : Studies have shown that similar naphthalene derivatives can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
- VEGFR-2 Inhibition : Compounds related to this structure have been studied for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in angiogenesis during tumor growth .
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes findings from relevant studies:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| HepG2 | 9.7 | Induction of apoptosis via caspase activation |
| MCF-7 | 8.8 | Cell cycle arrest at Pre-G1 phase |
| THLE-2 (normal) | 33.7 | Low cytotoxicity compared to cancer cells |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable trait in anticancer drug design .
Case Studies and Research Findings
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative activity of several naphthalene derivatives, including this compound, against HepG2 and MCF-7 cell lines. The compound demonstrated significant cytotoxicity with an IC value of 9.7 µM against HepG2 cells, indicating its potential as an effective anticancer agent .
Case Study 2: VEGFR-2 Inhibition
Another research project focused on the inhibitory effects on VEGFR-2, which is vital for tumor angiogenesis. Compounds structurally similar to this compound showed promising results in inhibiting VEGFR-2 activity, suggesting that this compound may also contribute to antiangiogenic effects .
Q & A
Basic: What are the recommended synthetic routes for 4-Methoxy-N-(2-oxazolinyl)-1-naphthalenemethylamine hydrobromide?
The compound can be synthesized via condensation reactions involving substituted naphthalene derivatives and oxazoline precursors. A common approach involves reacting 4-methoxy-1-naphthaldehyde with 2-oxazoline-containing amines under basic conditions (e.g., NaOH/KOH) at elevated temperatures to form the Schiff base intermediate, followed by hydrobromide salt formation . Key considerations include solvent selection (e.g., DMF for polar aprotic conditions) and purification via recrystallization or column chromatography.
Advanced: How can researchers optimize reaction conditions to minimize byproducts in the synthesis of this compound?
Optimization requires a factorial design approach, varying parameters like temperature (60–100°C), stoichiometry (1:1 to 1:1.2 molar ratios), and catalyst loading. Continuous flow reactors improve yield consistency by enhancing heat/mass transfer, as demonstrated in scaled-up syntheses of structurally similar naphthalene derivatives . Advanced purification techniques, such as preparative HPLC or distillation, reduce impurities <95% purity thresholds.
Basic: What spectroscopic methods are used to characterize this compound?
Standard characterization includes:
- NMR (¹H/¹³C) to confirm methoxy and oxazoline substituents.
- FTIR for functional group analysis (e.g., C=N stretch ~1650 cm⁻¹, O-H from hydrobromide ~2500 cm⁻¹).
- Mass spectrometry (HRMS) for molecular ion validation .
Advanced: How can conflicting spectral data (e.g., unexpected peaks in NMR) be resolved?
Contradictions may arise from tautomerism or residual solvents. Use deuterated solvents (e.g., DMSO-d₆) to suppress exchange broadening. 2D NMR (COSY, HSQC) clarifies coupling patterns, while variable-temperature NMR identifies dynamic equilibria . Cross-validate with X-ray crystallography if crystalline forms are obtainable.
Basic: What in vitro and in vivo models are suitable for preliminary toxicity screening?
- In vitro : HepG2 or HEK293 cells for cytotoxicity (IC₅₀ assays) and metabolic stability.
- In vivo : Rodent models (rats/mice) for acute toxicity (OECD 423 guidelines), focusing on hepatic, renal, and respiratory endpoints as per naphthalene derivative toxicology profiles .
Advanced: How should researchers interpret contradictory toxicity data across species?
Species-specific metabolism (e.g., cytochrome P450 isoforms) may explain discrepancies. Conduct comparative metabolite profiling via LC-MS/MS and correlate with histopathology. Adjust dose regimens using allometric scaling or physiologically based pharmacokinetic (PBPK) modeling .
Basic: What biological targets or pathways are relevant for this compound’s pharmacological study?
Prioritize targets common to naphthalene derivatives:
- Receptors : NMDA, PDE4 (neuroinflammation), or aryl hydrocarbon receptors (AhR) .
- Enzymes : Monoamine oxidases (MAOs) or cytochrome P450 isoforms for metabolic interactions.
Advanced: How can mechanistic studies elucidate its neurotoxic or neuroprotective effects?
Use siRNA knockdown or CRISPR-Cas9 models to identify target genes (e.g., NR4A orphan receptors linked to cAMP signaling ). Calcium imaging or patch-clamp electrophysiology quantifies ion channel modulation.
Basic: What safety protocols are critical for handling this compound?
- Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure.
- Store in airtight containers under inert gas (N₂/Ar) to prevent hydrobromide degradation.
- Follow waste disposal guidelines for halogenated amines .
Advanced: How does stability under varying pH/temperature conditions impact experimental reproducibility?
Conduct accelerated stability studies (ICH Q1A guidelines):
- pH 1–13 buffers (37°C, 72 hrs) with HPLC monitoring.
- Thermal gravimetric analysis (TGA) identifies decomposition thresholds (>150°C common for naphthalene derivatives) .
Basic: What statistical methods validate experimental reproducibility?
- Descriptive statistics : Mean ± SD for triplicate measurements.
- ANOVA for multi-group comparisons (e.g., dose-response curves).
- Grubbs’ test to identify outliers in spectral data .
Advanced: How can computational modeling predict structure-activity relationships (SAR)?
Use density functional theory (DFT) to calculate electronic properties (HOMO/LUMO, dipole moments) and molecular docking (AutoDock Vina) to simulate receptor binding. Validate with QSAR models trained on PubChem datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
